
O-Desmethyl Mebeverine Acid
Vue d'ensemble
Description
L'acide O-déméthyl mébévérine, également connu sous le nom d'acide 4-[éthyl[2-(4-hydroxyphényl)-1-méthyléthyl]amino]butanoïque, est un métabolite de la mébévérine. La mébévérine est un antispasmodique myotropique principalement utilisé pour soulager les spasmes du tractus gastro-intestinal. Le composé est caractérisé par sa formule moléculaire C15H23NO3 et un poids moléculaire de 265,35 .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'acide O-déméthyl mébévérine implique l'hydrolyse de la mébévérine. La mébévérine, étant un ester, subit une hydrolyse rapide en présence d'estérases pour former ses principaux métabolites, y compris l'acide O-déméthyl mébévérine . La réaction se produit généralement dans des conditions douces, avec l'utilisation de solutions aqueuses et des ajustements appropriés du pH pour faciliter le processus d'hydrolyse.
Méthodes de production industrielle : Dans les milieux industriels, la production d'acide O-déméthyl mébévérine suit une voie d'hydrolyse similaire. Le processus implique l'hydrolyse contrôlée de la mébévérine dans des conditions optimisées pour garantir un rendement élevé et la pureté du métabolite souhaité. L'utilisation de la chromatographie liquide haute performance (HPLC) et de la spectrométrie de masse (MS) est courante pour la purification et la quantification du composé .
Analyse Des Réactions Chimiques
Types de réactions : L'acide O-déméthyl mébévérine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont influencées par les groupes fonctionnels présents dans le composé, tels que les groupes hydroxyle et amino.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants comme le permanganate de potassium (KMnO4) ou le peroxyde d'hydrogène (H2O2) peuvent être utilisés pour oxyder l'acide O-déméthyl mébévérine.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium aluminium (LiAlH4) sont utilisés pour les réactions de réduction.
Substitution : Des réactions de substitution nucléophile peuvent être réalisées en utilisant des réactifs comme l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3).
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
O-Desmethyl Mebeverine Acid is produced through the metabolic pathway of Mebeverine, which undergoes hydrolysis and demethylation. The primary metabolites include Mebeverine Acid and Desmethyl Mebeverine Acid, with this compound being a crucial component in understanding the drug's pharmacokinetic profile.
Table 1: Key Pharmacokinetic Parameters of this compound
Parameter | Value (Mean ± SD) |
---|---|
Cmax (ng/ml) | 291.81 ± 125.92 |
Tmax (h) | 3.19 ± 1.48 |
AUC0-t (ng.h/ml) | 2191.85 ± 542.94 |
These parameters indicate that this compound reaches peak plasma concentrations within approximately 3 hours post-administration, demonstrating significant bioavailability and systemic exposure in human subjects .
Therapeutic Implications
This compound's role as a metabolite provides insights into the therapeutic efficacy of Mebeverine in treating conditions such as Irritable Bowel Syndrome (IBS). Studies have shown that Mebeverine exhibits myotropic antispasmodic effects by blocking sodium and calcium channels in smooth muscle cells, thereby alleviating gastrointestinal spasms .
Case Study: Efficacy in IBS Treatment
A systematic review evaluated the efficacy of Mebeverine in IBS management, revealing that while it is well-tolerated, its effectiveness compared to placebo was not statistically significant . However, the presence of metabolites like this compound may contribute to the overall therapeutic effect by enhancing the drug's action on smooth muscle relaxation.
Analytical Methods for Detection
The detection and quantification of this compound in biological samples are essential for pharmacokinetic studies. Recent advancements in analytical techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) have enabled rapid and sensitive determination of this metabolite in human plasma .
Table 2: Analytical Techniques for this compound
Technique | Description |
---|---|
HPLC-MS/MS | High sensitivity and specificity for metabolite detection in plasma samples. |
GC-MS | Used for identifying metabolic pathways and confirming metabolite structures. |
Future Research Directions
Further research is warranted to explore the full therapeutic potential of this compound and its metabolites. Investigations into its pharmacodynamics, long-term effects, and interactions with other medications could provide valuable insights into optimizing treatment protocols for gastrointestinal disorders.
Mécanisme D'action
O-desmethyl Mebeverine acid exerts its effects by interacting with smooth muscle cells in the gastrointestinal tract. The compound acts as a musculotropic antispasmodic agent, selectively targeting the smooth muscles and altering their contractile activity. This action is believed to involve the blockade of fast sodium channels and slow calcium channels on the membrane of myocytes, preventing muscle contraction and relieving spasms .
Comparaison Avec Des Composés Similaires
Mebeverine: The parent compound, used as an antispasmodic agent.
Mebeverine acid: Another primary metabolite of Mebeverine.
Mebeverine alcohol: A metabolite formed during the hydrolysis of Mebeverine.
Comparison: O-desmethyl Mebeverine acid is unique due to its specific structural modifications, which influence its metabolic stability and pharmacological activity. Unlike Mebeverine, which is rapidly hydrolyzed, this compound exhibits a longer half-life and distinct pharmacokinetic properties. This uniqueness makes it a valuable compound for studying the metabolism and therapeutic effects of Mebeverine .
Activité Biologique
O-Desmethyl Mebeverine Acid (ODMA) is a significant metabolite of the drug Mebeverine, which is primarily used as a musculotropic antispasmodic agent for treating abdominal cramps and irritable bowel syndrome (IBS). This article explores the biological activity of ODMA, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C₁₅H₂₃NO₃
- Molecular Weight : 265.348 g/mol
- CAS Number : 586357-02-0
ODMA retains antispasmodic properties similar to its parent compound, Mebeverine. It primarily functions by inhibiting gastrointestinal motility and reducing spasms in smooth muscle tissue. This action is crucial for alleviating symptoms associated with IBS and other gastrointestinal disorders .
Pharmacokinetics
ODMA's pharmacokinetic profile is enhanced by its deuterium-labeled variants, such as this compound D5. The incorporation of deuterium allows researchers to track the compound's metabolism more accurately using mass spectrometry techniques. This tracking provides insights into absorption, distribution, metabolism, and elimination (ADME) processes, which are vital for understanding its efficacy and safety profile .
In Vitro Studies
Recent studies have evaluated the biological activity of ODMA through various in vitro assays:
- Antispasmodic Activity : ODMA was shown to inhibit contractions in isolated smooth muscle preparations, confirming its role as an antispasmodic agent.
- Cytotoxicity Testing : In experiments involving human malignant leukemic cell lines (LAMA-84, K-562), ODMA exhibited no cytotoxic effects at tested concentrations, indicating a favorable safety profile for therapeutic use .
In Silico Studies
Computational modeling has been employed to predict the interactions of ODMA with various biological targets. Molecular docking studies suggest that ODMA may interact with calcium channels, modulating calcium influx and influencing smooth muscle cell responses .
Comparative Analysis with Related Compounds
The following table summarizes the properties of ODMA compared to its parent compound and other related metabolites:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C₁₅H₂₃NO₃ | Antispasmodic activity; metabolite of Mebeverine |
Mebeverine | C₁₅H₂₁NO₃ | Parent compound; broader application |
O-Methyl Mebeverine | C₁₅H₂₁NO₃ | Lacks deuterium labeling |
This comparison highlights the structural similarities and differences that contribute to their respective biological activities.
Clinical Relevance
In clinical settings, ODMA has been noted for its role in managing IBS symptoms. Case studies indicate that patients receiving treatment with Mebeverine often show improved gastrointestinal function, attributed in part to the actions of ODMA .
Propriétés
IUPAC Name |
4-[ethyl-[1-(4-hydroxyphenyl)propan-2-yl]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTCBAFIXOMULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661899 | |
Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586357-02-0 | |
Record name | 4-{Ethyl[1-(4-hydroxyphenyl)propan-2-yl]amino}butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.